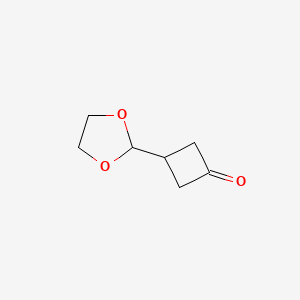
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring fused with a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of an alkene with a carboxylic acid and a silyl enol ether in the presence of hypervalent iodine. This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism by which 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through its unique structural properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one include:
- 1,3-Dioxolan-2-one
- 1,3-Dioxan-2-one
- 1,3-Dioxolane derivatives
Uniqueness
What sets this compound apart from these similar compounds is its fused ring structure, which imparts unique reactivity and stability. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C7H10O3/c8-6-3-5(4-6)7-9-1-2-10-7/h5,7H,1-4H2 |
InChI-Schlüssel |
POXBTZPXOIPZEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


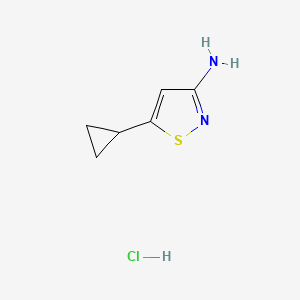
![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)
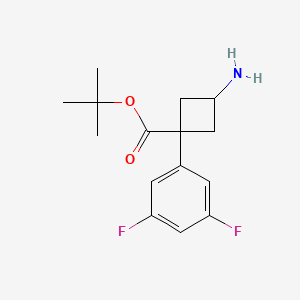
![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)
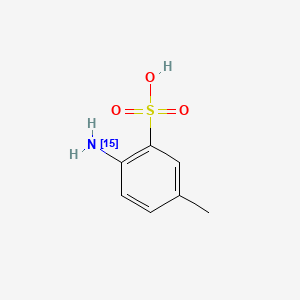
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
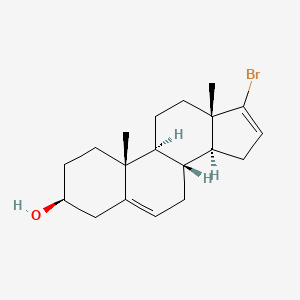
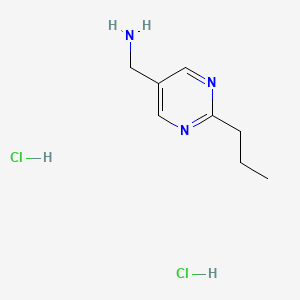
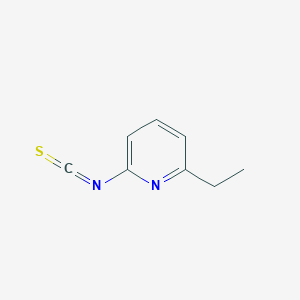
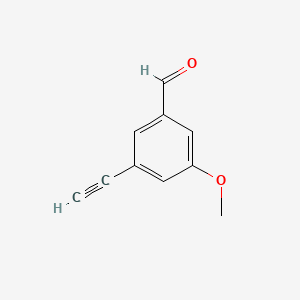
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
